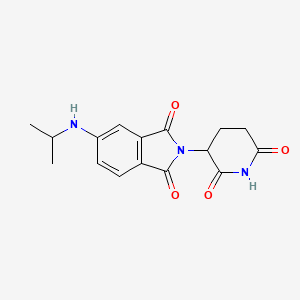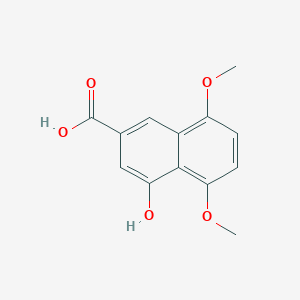
2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester is a complex organic compound with the molecular formula C14H13IO5 and a molecular weight of 388.15 g/mol. This compound is characterized by its naphthalene core, substituted with hydroxy, iodo, and methoxy groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester typically involves multiple steps, starting from naphthalene derivatives. One common method includes the iodination of a naphthalene precursor, followed by methoxylation and esterification reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired substitutions and ester formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in deiodination.
Substitution: The methoxy and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield naphthoquinones, while reduction of the iodo group results in the corresponding hydrocarbon.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds, while the iodo group may participate in halogen bonding. These interactions influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-, methyl ester: Similar structure but lacks the iodo substitution.
2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
The presence of the iodo group in 2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H13IO5 |
|---|---|
Molecular Weight |
388.15 g/mol |
IUPAC Name |
methyl 4-hydroxy-8-iodo-5,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H13IO5/c1-18-10-6-11(19-2)13(15)8-4-7(14(17)20-3)5-9(16)12(8)10/h4-6,16H,1-3H3 |
InChI Key |
QUGQQTZEFKELMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=CC(=C2)C(=O)OC)O)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


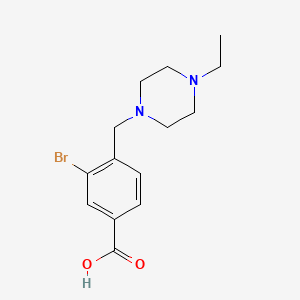

![3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13931422.png)
![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B13931423.png)

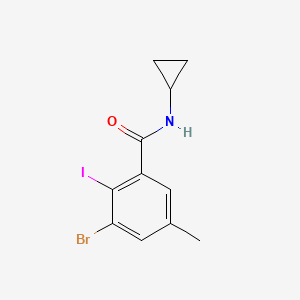
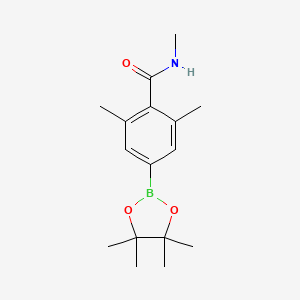
![1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)
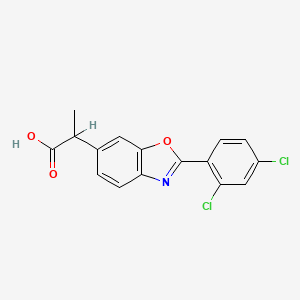
![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)

